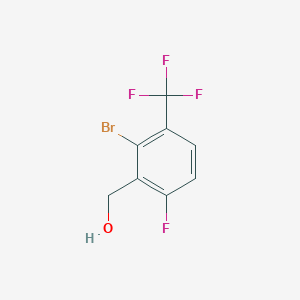

2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol

Description

2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol (CAS: [2090690-37-0]) is a halogenated benzyl alcohol derivative with the molecular formula C₈H₅BrF₄O and a molecular weight of 273.03 g/mol . It features a benzyl alcohol backbone substituted with bromine (Br) at position 2, fluorine (F) at position 6, and a trifluoromethyl (-CF₃) group at position 3. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in cross-coupling reactions and fluorinated drug development.

Properties

IUPAC Name |

[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-7-4(3-14)6(10)2-1-5(7)8(11,12)13/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUDLEDEMZMCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Br)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method is the bromination of 6-fluoro-3-(trifluoromethyl)benzyl alcohol. This process involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.

Another synthetic route involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of aryl halides with boronic acids or esters. The reaction conditions usually include a base, a solvent such as toluene or ethanol, and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde or 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzylamine.

Substitution: Formation of 2-Azido-6-fluoro-3-(trifluoromethyl)benzyl alcohol or 2-Cyano-6-fluoro-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Substituent Effects

- Conversely, 4-bromo-2-fluorobenzyl alcohol lacks the -CF₃ group, reducing its electron-withdrawing effects and lipophilicity .

- Trifluoromethyl Group: The -CF₃ group at position 3 in the target compound significantly boosts stability and hydrophobicity compared to non-fluorinated analogs (e.g., 2-bromo-3-fluorobenzyl alcohol), improving membrane permeability in drug candidates .

- Stereoelectronic Effects : Fluorine at position 6 in the target compound creates a strong electron-withdrawing environment, altering acidity (pKa) of the benzyl alcohol group compared to fluorine-free analogs .

Research Findings and Practical Considerations

Stability and Reactivity

- The target compound’s bromine and trifluoromethyl groups render it more thermally stable than 2-fluoro-6-(trifluoromethyl)benzyl alcohol, which lacks bromine .

- Synthetic Challenges : Bromine’s steric bulk may hinder regioselective reactions compared to smaller halogens like chlorine .

Commercial Availability

- The discontinuation of this compound by suppliers like CymitQuimica highlights sourcing challenges . Researchers may need to synthesize it in-house or explore analogs like 2-chloro-6-fluoro-3-(trifluoromethyl)benzyl alcohol (CAS: [2228184-34-5]), which shares similar electronic properties .

Biological Activity

2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a benzyl alcohol framework. These substituents significantly influence its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested on several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), exhibiting significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| HeLa | 20 |

These results indicate that this compound could be a candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration, while the bromine and fluorine atoms may influence binding affinity to biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of key enzymes involved in bacterial growth or cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various fluorinated benzyl alcohols, including this compound. The results highlighted its superior activity compared to non-fluorinated analogs, suggesting that fluorination plays a crucial role in enhancing biological activity .

- Cancer Cell Line Assessment : In another investigation focused on anticancer properties, researchers treated multiple cancer cell lines with varying concentrations of the compound. Results indicated dose-dependent cytotoxicity, with significant apoptosis observed in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol, and how can reaction efficiency be optimized?

- Methodological Answer :

- Stepwise Functionalization : Begin with a substituted benzyl bromide or fluoride precursor. For example, bromination/fluorination of a trifluoromethyl-substituted toluene derivative, followed by hydroxylation via controlled hydrolysis or reduction of a benzyl halide intermediate .

- Optimization : Monitor reaction progress using HPLC or GC-MS to identify byproducts (e.g., over-halogenation). Adjust stoichiometry of halogenating agents (e.g., NBS for bromination) and reaction temperature to minimize side reactions .

- Purification : Use column chromatography with hexane/ethyl acetate gradients or recrystallization in ethanol/water mixtures to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare H and F NMR spectra with literature data for analogous compounds (e.g., 4-(trifluoromethyl)benzyl alcohol shows distinct CF splitting patterns and benzyl proton resonances ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS .

- Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to verify purity (>98%) .

Advanced Research Questions

Q. What electronic effects do the bromo, fluoro, and trifluoromethyl groups exert on the reactivity of the benzyl alcohol moiety?

- Methodological Answer :

- Acidity Studies : Measure pKa via potentiometric titration in aqueous/organic solvents. The electron-withdrawing CF group increases acidity compared to unsubstituted benzyl alcohols, while bromo/fluoro substituents further stabilize the conjugate base via inductive effects .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze charge distribution and HOMO-LUMO gaps. Compare with experimental data to predict sites for nucleophilic/electrophilic attacks .

Q. How does this compound behave under varying storage conditions, and what degradation pathways are prevalent?

- Methodological Answer :

- Stability Testing :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. For example, trifluoromethyl-substituted benzyl alcohols typically degrade above 150°C .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor degradation via LC-MS. Bromo substituents may lead to photolytic debromination .

- Storage Recommendations : Store under inert atmosphere (N) at 2–8°C in amber vials to prevent oxidation and photodegradation .

Q. What role does this compound play in multicomponent reactions or as a building block for bioactive molecules?

- Methodological Answer :

- Suzuki Coupling : Use Pd(PPh) as a catalyst to couple the bromo-substituted benzyl alcohol with aryl boronic acids, forming biaryl structures relevant to drug candidates .

- Prodrug Synthesis : React with phosphonoformate esters to study hydrolysis kinetics, leveraging the alcohol’s nucleophilicity and steric effects from substituents .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for similar trifluoromethyl benzyl alcohols: How to reconcile these?

- Methodological Answer :

- Source Evaluation : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook ) and peer-reviewed journals. For example, 4-(trifluoromethyl)benzyl alcohol has a reported bp of 78–80°C/4 mmHg , while discrepancies may arise from differences in pressure calibration or sample purity.

- Experimental Replication : Reproduce boiling point measurements using a calibrated microdistillation apparatus and high-purity samples (>99%) .

Experimental Design Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.